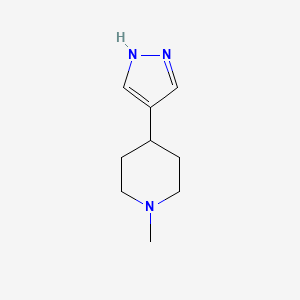
1-methyl-4-(1H-pyrazol-4-yl)Piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyrazole rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1H-pyrazol-4-yl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with 4-chloropyrazole under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the chloropyrazole, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(1H-pyrazol-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products Formed:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced derivatives of the piperidine or pyrazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-4-(1H-pyrazol-4-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of potential drug candidates. It has been explored for its activity against various biological targets, including enzymes and receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-methyl-4-(1H-pyrazol-4-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved can vary depending on the specific biological target.
Comparison with Similar Compounds
1-Methyl-4-(1H-pyrazol-4-yl)piperidine can be compared with other similar compounds, such as:
1-Methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine: This compound features a nitro group on the pyrazole ring, which can influence its chemical reactivity and biological activity.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine:
1-Methyl-1H-pyrazol-4-yl derivatives: Various derivatives of 1-methyl-1H-pyrazol-4-yl can be synthesized by modifying the substituents on the pyrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of piperidine and pyrazole rings, which provides a versatile scaffold for the development of diverse bioactive molecules.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-methyl-4-(1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-12-4-2-8(3-5-12)9-6-10-11-7-9/h6-8H,2-5H2,1H3,(H,10,11) |
InChI Key |
QLMDWQSNSITIKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13617772.png)
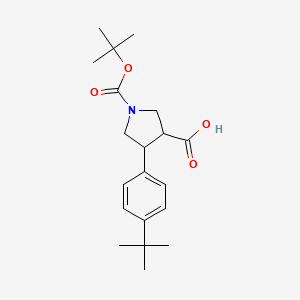
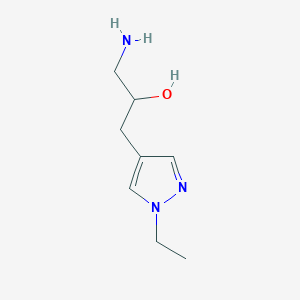
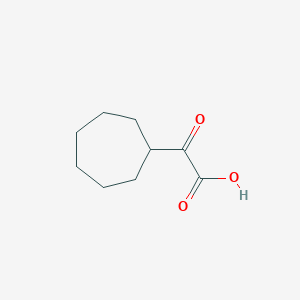
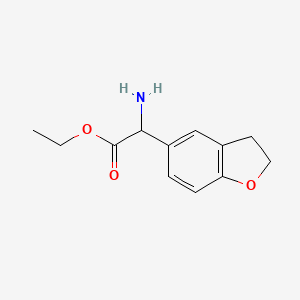

![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)
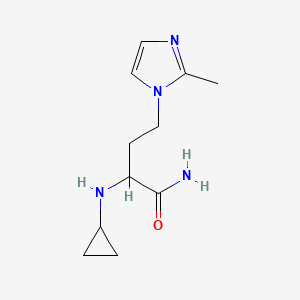
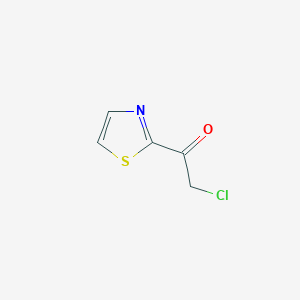

![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)


